![molecular formula C7H6ClN3OS B1473256 4-クロロ-5-(メチルスルフィニル)-7H-ピロロ[2,3-D]ピリミジン CAS No. 1389264-16-7](/img/structure/B1473256.png)

4-クロロ-5-(メチルスルフィニル)-7H-ピロロ[2,3-D]ピリミジン

説明

4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine (4-CMS-PP) is a small molecule which has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound composed of two rings, a pyrrolo[2,3-d]pyrimidine and a chloro-methylsulfinyl group. 4-CMS-PP has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. In the past few years, 4-CMS-PP has become increasingly popular among researchers due to its potential applications in drug design and development.

作用機序

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

Related compounds like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives are known to inhibit cdk2, thereby affecting cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 by similar compounds can disrupt the cell cycle, affecting downstream processes such as dna replication and cell division .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Similar compounds that inhibit cdk2 can induce cell cycle arrest, leading to apoptosis or programmed cell death .

実験室実験の利点と制限

The advantages of using 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine in laboratory experiments include its low toxicity and high solubility in aqueous and organic solvents. Additionally, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is relatively inexpensive and can be synthesized in a few steps. However, there are some limitations to using 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine in laboratory experiments. For example, 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is not very stable and can easily degrade in the presence of light or heat. Additionally, the mechanism of action of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine is not yet fully understood, making it difficult to predict its biological activity.

将来の方向性

There are many potential future directions for the research and development of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine. For example, further research is needed to better understand the mechanism of action of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine and to develop new compounds with improved therapeutic properties. Additionally, more studies are needed to explore the potential applications of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Finally, further research is needed to explore the potential of 4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine as an antioxidant and to identify new uses for this molecule.

科学的研究の応用

治療の可能性

ピリド[2,3-d]ピリミジンは、幅広い治療効果を示しています . 数多くの出版物、研究、臨床試験で示されるように、これらの化合物は新規治療薬の開発に使用されてきました .

抗癌剤

ピリド[2,3-d]ピリミジンは、潜在的な抗癌剤として研究されてきました . これらの化合物は、チロシンキナーゼ、細胞外シグナル制御キナーゼ - ABLキナーゼ、ホスファチジルイノシトール3キナーゼ、ラパマイシン標的タンパク質、p38マイトジェン活性化プロテインキナーゼ、BCR-ABL、ジヒドロ葉酸還元酵素、サイクリン依存性キナーゼ、ホスホジエステラーゼ、KRAS、線維芽細胞増殖因子受容体など、さまざまな癌関連タンパク質を標的にするために使用されてきました .

抗菌活性

抗癌作用に加えて、ピリド[2,3-d]ピリミジンは抗菌活性も示しています .

CNS抑制作用

ピリド[2,3-d]ピリミジンは、CNS抑制作用について研究されてきました .

抗てんかん作用

これらの化合物は、抗てんかん作用についても検討されています .

解熱作用

特性

IUPAC Name |

4-chloro-5-methylsulfinyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3OS/c1-13(12)4-2-9-7-5(4)6(8)10-3-11-7/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFWLFQVXDPMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CNC2=C1C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

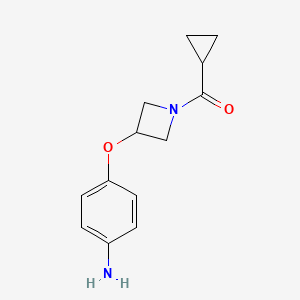

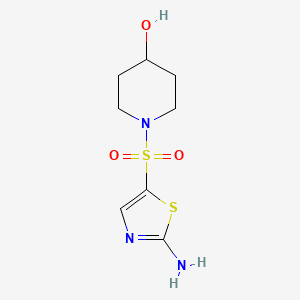

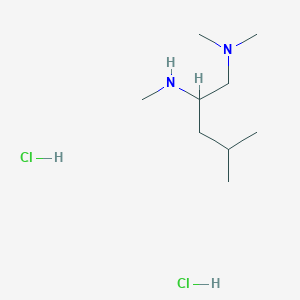

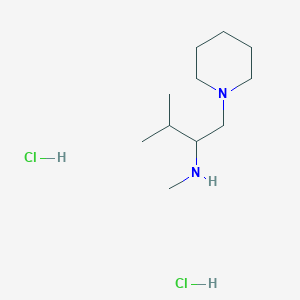

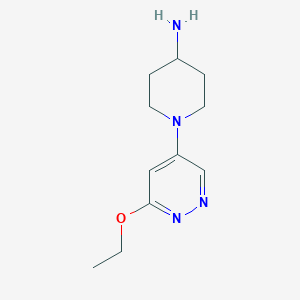

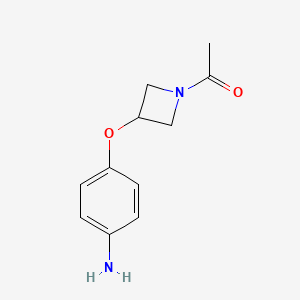

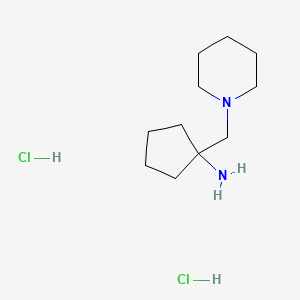

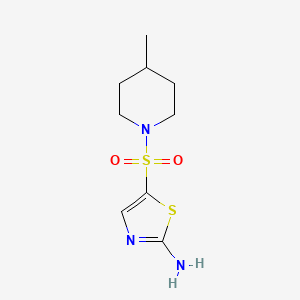

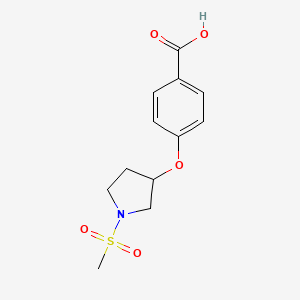

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dispiro[3.1.3(6).1(4)]decan-2-amine hydrochloride](/img/structure/B1473174.png)